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molecular formula C13H11F3N2O3 B2478731 Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 100276-66-2

Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2478731
M. Wt: 300.237
InChI Key: TYLIDSWDHUJJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05359066

Procedure details

A suspension of ethyl 1-methylamino-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (10 g) in water (100 ml) and 37% aqueous formaldehyde (100 ml) was heated to 100° C. for 1 hour. The mixture was cooled and the solid removed by filtration and washed with water. The resulting yellow colored solid was dried to constant weight in vacuo over phosphorus pentaoxide to yield ethyl 1-[N-(hydroxymethyl)-N-methylamino]-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (10.25 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([F:14])[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4]1.[CH2:22]=[O:23]>O>[OH:23][CH2:22][N:2]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([F:14])[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4]1)[CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CNN1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting yellow colored solid was dried to constant weight in vacuo over phosphorus pentaoxide

Outcomes

Product
Name
Type
product
Smiles
OCN(C)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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